molecular formula C9H14N2 B13822182 2-Pyridinemethanamine,N,N,5-trimethyl-

2-Pyridinemethanamine,N,N,5-trimethyl-

Cat. No.: B13822182
M. Wt: 150.22 g/mol
InChI Key: KRWAHQIBXLDNAE-UHFFFAOYSA-N
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Description

2-Pyridinemethanamine,N,N,5-trimethyl- is a chemical compound with the molecular formula C9H14N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a pyridine ring substituted with methyl groups and an amine group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinemethanamine,N,N,5-trimethyl- can be achieved through several methods. One common approach involves the alkylation of 2-pyridinemethanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions. The general reaction scheme is as follows:

2-Pyridinemethanamine+Methyl Iodide2-Pyridinemethanamine,N,N,5-trimethyl-\text{2-Pyridinemethanamine} + \text{Methyl Iodide} \rightarrow \text{2-Pyridinemethanamine,N,N,5-trimethyl-} 2-Pyridinemethanamine+Methyl Iodide→2-Pyridinemethanamine,N,N,5-trimethyl-

Industrial Production Methods

In an industrial setting, the production of 2-Pyridinemethanamine,N,N,5-trimethyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinemethanamine,N,N,5-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of 2-Pyridinemethanamine,N,N,5-trimethyl-.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Pyridinemethanamine,N,N,5-trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyridinemethanamine,N,N,5-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinemethanamine, N-methyl-: A similar compound with one less methyl group.

    2-Pyridinemethanamine, N-(2-pyridinylmethylene)-: Another derivative with a different substitution pattern.

Uniqueness

2-Pyridinemethanamine,N,N,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple methyl groups and an amine group enhances its reactivity and makes it suitable for various applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N,N-dimethyl-1-(5-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C9H14N2/c1-8-4-5-9(10-6-8)7-11(2)3/h4-6H,7H2,1-3H3

InChI Key

KRWAHQIBXLDNAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)CN(C)C

Origin of Product

United States

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